molecular formula C18H26N2O6S B2522074 Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate CAS No. 899738-81-9

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Cat. No. B2522074
CAS RN: 899738-81-9
M. Wt: 398.47
InChI Key: RIPMDOHIPBHQMA-UHFFFAOYSA-N
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Description

The compound "Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate" is a chemically synthesized molecule that appears to be related to the field of medicinal chemistry due to the presence of a piperidine ring and a sulfonyl group. These structural motifs are commonly found in compounds with biological activity. The molecule contains several functional groups, including an ester (carboxylate), an amide, a sulfonyl group, and a methoxy group, which may contribute to its chemical reactivity and potential biological properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, sulfonyl hydrazones with piperidine rings have been synthesized by condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate . Another related synthesis involves the preparation of tritium-labeled piperidinecarboxylic acid derivatives starting from a related ethyl piperidine-3-carboxylate compound . These methods typically involve multi-step synthetic procedures that may include condensation reactions, esterifications, and hydrogenations, as seen in the synthesis of ethyl 4-methyl-2-piperidinecarboxylate .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using various spectroscopic techniques. In the case of sulfonyl hydrazones with piperidine rings, their structure has been elucidated using IR, 1H-NMR, 13C NMR, 2D NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework, including the positions of substituents and the nature of functional groups present in the molecule.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, the anodic methoxylation of piperidine derivatives has been studied, showing that different N-acyl and N-sulfonyl groups can influence the outcome of the methoxylation process . The presence of these groups can lead to the formation of mono- or di-methoxy products depending on the reaction conditions, such as the choice of anode and electrolyte.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized by their melting points, solubility, and stability. The synthesized compounds' properties are often reported alongside their biological activities, such as antioxidant capacity and anticholinesterase activity . The electronic and structural characteristics of these compounds, including molecular electrostatic potential (MEP), HOMO-LUMO band gap, and dipole moments, are also analyzed to gain a better understanding of their reactivity and potential interactions with biological targets .

Scientific Research Applications

Anticancer Applications

A study conducted by Rehman et al. (2018) focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. The compounds exhibited significant anticancer potential against various cancer cell lines, highlighting the therapeutic utility of such chemical structures in cancer treatment (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

Karaman et al. (2016) explored the synthesis of new sulfonyl hydrazone compounds with piperidine derivatives, demonstrating notable antioxidant capacity and anticholinesterase activity. These findings indicate the potential of such compounds in managing oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Influence of Solvent on Chemical Reactions

Bänziger, Klein, and Rihs (2002) studied the impact of solvents on the regioselectivity of sulfoxide thermolysis in related chemical structures, providing insights into the nuanced effects of solvent choice on chemical reaction outcomes and product distributions (Bänziger et al., 2002).

N-Nucleophiles in Aminocarbonylation

Takács et al. (2014) utilized piperidines with ester functionality as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, showcasing their application in synthesizing carboxamides and ketocarboxamides, compounds relevant in pharmaceutical chemistry (Takács et al., 2014).

Antibacterial and Enzyme Inhibitory Activities

Munir et al. (2017) investigated the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate, suggesting their potential in treating bacterial infections and managing type-2 diabetes (Munir et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so they can have a wide range of mechanisms of action.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Some piperidine derivatives can be hazardous and require careful handling .

Future Directions

Piperidine derivatives are a major area of research in the pharmaceutical industry, and new compounds are constantly being developed and studied . The future directions for this specific compound would depend on its properties and potential applications.

properties

IUPAC Name

ethyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-3-26-18(22)14-7-10-20(11-8-14)27(23,24)12-9-19-17(21)15-5-4-6-16(13-15)25-2/h4-6,13-14H,3,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPMDOHIPBHQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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